![molecular formula C18H15NO2 B6368800 3-(2-Benzyloxyphenyl)-2-hydroxypyridine, 95% CAS No. 1261973-89-0](/img/structure/B6368800.png)
3-(2-Benzyloxyphenyl)-2-hydroxypyridine, 95%
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Overview
Description
3-(2-Benzyloxyphenyl)-2-hydroxypyridine, or 3-B2HP, is an organic compound that is widely used in a variety of scientific research applications. It is a derivative of pyridine, an aromatic heterocyclic organic compound with a five-membered ring structure. 3-B2HP is an important compound in organic chemistry, particularly in the synthesis of a variety of organic compounds. It is also a valuable tool for the study of biochemical and physiological processes. In
Scientific Research Applications
3-B2HP is widely used in a variety of scientific research applications. It is used in the synthesis of a variety of organic compounds, including drugs and pharmaceuticals. It is also used in the study of biochemical and physiological processes, as it can be used to study the effects of drugs on the body. It is also used in the study of enzyme inhibition, as it can be used to inhibit the activity of certain enzymes.
Mechanism of Action
The mechanism of action of 3-B2HP is not well understood. However, it is believed that it acts as an inhibitor of certain enzymes, such as cytochrome P450. It is also believed to act as an agonist of certain receptors, such as the GABA receptor.
Biochemical and Physiological Effects
The biochemical and physiological effects of 3-B2HP are not well understood. However, it is believed to have an inhibitory effect on certain enzymes, such as cytochrome P450. It is also believed to have an agonistic effect on certain receptors, such as the GABA receptor.
Advantages and Limitations for Lab Experiments
3-B2HP has several advantages for use in laboratory experiments. It is a relatively inexpensive compound, and it is relatively easy to synthesize. It is also relatively stable and can be stored for extended periods of time. However, it is not very soluble in water, and it can be toxic at high concentrations.
Future Directions
There are a number of potential future directions for the use of 3-B2HP in scientific research. It could be used to study the effects of drugs on the body, as well as to study the effects of enzyme inhibition. It could also be used to develop new drugs and pharmaceuticals. Additionally, it could be used to study the effects of environmental toxins on the body, as well as to develop new methods of detoxification. Finally, it could be used to study the effects of aging on the body, as well as to develop new methods of longevity.
Synthesis Methods
3-B2HP can be synthesized through a variety of methods. The most common method involves the reaction of benzyl alcohol and pyridine in the presence of a base, such as potassium carbonate. The reaction produces 3-B2HP as the main product, with some byproducts. Other methods of synthesis include the reaction of phenol and pyridine in the presence of a base, or the reaction of benzaldehyde and pyridine in the presence of a base.
properties
IUPAC Name |
3-(2-phenylmethoxyphenyl)-1H-pyridin-2-one |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H15NO2/c20-18-16(10-6-12-19-18)15-9-4-5-11-17(15)21-13-14-7-2-1-3-8-14/h1-12H,13H2,(H,19,20) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
QQLKJXWXOHEHPU-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)COC2=CC=CC=C2C3=CC=CNC3=O |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H15NO2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID10683222 |
Source
|
Record name | 3-[2-(Benzyloxy)phenyl]pyridin-2(1H)-one | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID10683222 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
277.3 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS RN |
1261973-89-0 |
Source
|
Record name | 3-[2-(Benzyloxy)phenyl]pyridin-2(1H)-one | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID10683222 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
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